molecular formula C14H8BrCl3O2 B1440828 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-03-5

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1440828
CAS No.: 1160251-03-5
M. Wt: 394.5 g/mol
InChI Key: JOFSYGRQRDAGOT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is primarily used in proteomics research applications . It is characterized by the presence of bromine, chlorine, and benzoyl chloride functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:

    Chlorination: The addition of chlorine atoms to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction Reactions: The bromine and chlorine atoms can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and ethers.

    Oxidation and Reduction Products: The major products can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate the effects of bromine and chlorine substitution on biological molecules.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties.

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as proteins and enzymes. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The benzoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

  • 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
  • 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

Comparison:

  • 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of the benzoyl chloride group, which allows for nucleophilic substitution reactions.
  • 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride has a similar structure but differs in the substitution pattern on the benzene ring.
  • 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid lacks the benzoyl chloride group, which affects its reactivity and potential applications.

Properties

IUPAC Name

5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFSYGRQRDAGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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